Homarine

描述

It is commonly found in aquatic organisms ranging from phytoplankton to crustaceans, but it is not present in vertebrates . Homarine functions as an osmolyte, affecting the ionic strength of the cytosol and maintaining osmotic pressure within the cell . Additionally, it may act as a methyl group donor in the biosynthesis of various other N-methylated chemicals, such as glycine betaine and choline .

准备方法

Synthetic Routes and Reaction Conditions: Homarine can be synthesized through the methylation of picolinic acid. The reaction involves the use of methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound involves the extraction from marine organisms, particularly crustaceans. The extraction process includes homogenizing the tissue, followed by solvent extraction and purification using chromatographic techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form picolinic acid.

Reduction: Reduction of this compound is less common but can lead to the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Picolinic acid.

Reduction: Reduced derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Homarine has several scientific research applications:

Chemistry: Used as a model compound in studying methylation and demethylation reactions.

Biology: Investigated for its role as an osmolyte in marine organisms and its involvement in osmoregulation.

Medicine: Explored for its potential as a methyl group donor in biochemical pathways.

作用机制

Homarine exerts its effects primarily by functioning as an osmolyte, which helps maintain the osmotic balance within cells by affecting the ionic strength of the cytosol . Additionally, it acts as a methyl group donor in the biosynthesis of other N-methylated chemicals, such as glycine betaine and choline. This process involves the transfer of a methyl group from this compound to other molecules, converting this compound into picolinic acid .

相似化合物的比较

Trigonelline (N-methylnicotinic acid): Similar to homarine, trigonelline is involved in methylation reactions and is found in various plants and marine organisms.

Glycine betaine: Another osmolyte that plays a role in osmoregulation in marine organisms.

Uniqueness of this compound: this compound is unique due to its dual role as an osmolyte and a methyl group donor. Its presence in a wide range of marine organisms, from phytoplankton to crustaceans, highlights its importance in marine biology. Additionally, its ability to reversibly convert into picolinic acid adds to its versatility in biochemical pathways .

生物活性

Homarine, a naturally occurring compound classified as a quaternary ammonium salt, is primarily found in marine organisms, particularly in certain species of mollusks and corals. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and its role in marine ecosystems.

Overview of this compound

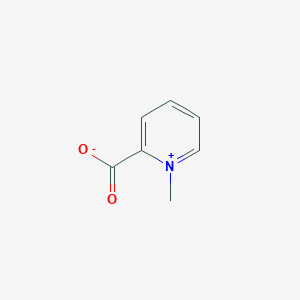

This compound's chemical structure is characterized by a pyridine ring with a methyl group and a carboxylate group, which contributes to its biological activity. It has been identified as an important metabolite in various marine species, including the gorgonian coral Leptogorgia virgulata and the gastropod Marseniopsis mollis.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial properties. Research indicates that this compound plays a role in the innate immune system of marine organisms, acting synergistically with other metabolites to combat microbial infections.

- Study Findings : A study on Leptogorgia virgulata revealed that this compound was part of the antimicrobial fractions that inhibited the growth of bacteria such as Vibrio harveyii and Micrococcus luteus. The study employed high-performance liquid chromatography (HPLC) and mass spectrometry to isolate and characterize these active compounds .

- Case Study : In a separate investigation into the feeding deterrent properties of this compound, it was found to deter predation in the Antarctic gastropod Marseniopsis mollis. This suggests that this compound not only serves an antimicrobial function but also plays a crucial role in ecological interactions within marine environments .

Therapeutic Potential

This compound's diverse biological activities extend beyond antimicrobial effects. Its potential therapeutic applications are being explored in various fields:

- Antioxidant Properties : this compound has shown promise as an antioxidant agent, which can mitigate oxidative stress in cells. This property is particularly relevant for developing nutraceuticals aimed at enhancing health .

- Neuroprotective Effects : Recent studies have indicated that compounds similar to this compound may exhibit neuroprotective effects by inhibiting enzymes associated with neurodegenerative diseases. This suggests a potential avenue for research into this compound as a therapeutic agent for conditions like Alzheimer's disease .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other marine-derived compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Potentially |

| Didemnin B | Yes | Moderate | Yes |

| Lignarenone B | No | High | Yes |

属性

IUPAC Name |

1-methylpyridin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-5-3-2-4-6(8)7(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTLKRNVNFIOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196201 | |

| Record name | Homarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-30-7 | |

| Record name | Homarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMARINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQ3VHX1490 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In which organisms is homarine found?

A1: this compound is a natural product found in a variety of marine organisms, including crustaceans (e.g., lobsters, shrimp) [, ], mollusks (e.g., squid, oysters, scallops) [, , , , ], and cnidarians (e.g., sea anemones) []. It is also found in some algae [] and marine bacteria [].

Q2: What are the proposed biological roles of this compound?

A2: this compound has been suggested to play various roles:

- Osmoregulation: this compound may help marine organisms cope with changes in salinity by acting as an osmolyte, balancing osmotic pressure within cells [, , ].

- Morphogenesis: In the marine hydroid Hydractinia echinata, this compound has been implicated in controlling metamorphosis and the development of adult structures [].

- Predator Detection: Mud crabs (Panopeus herbstii) use this compound, along with trigonelline, as a chemical cue to detect the presence of their predator, the blue crab (Callinectus sapidus) [].

- Antibacterial activity: this compound has shown antibacterial activity against microbes found in the Antarctic soft coral Gersemia antarctica [].

Q3: What is the chemical structure of this compound?

A3: this compound is the N-methylated derivative of picolinic acid (pyridine-2-carboxylic acid).

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H8NO2 and its molecular weight is 138.14 g/mol.

Q5: What are the key spectroscopic features of this compound?

A5:

- UV-Vis Spectroscopy: this compound exhibits a strong absorption peak around 271 nm [, ].

- NMR Spectroscopy: Characteristic signals in the 1H NMR spectrum include a singlet for the N-methyl group and signals for the pyridine ring protons [].

Q6: How is this compound synthesized?

A6: this compound is synthesized by the N-methylation of picolinic acid using S-adenosyl-L-methionine (SAM) as the methyl donor []. A this compound-synthesizing enzyme has been isolated and characterized from the turban shell (Batillus cornutus) [].

Q7: What are the potential metabolic precursors of this compound?

A7: Studies in the shrimp Penaeus duorarum suggest that quinolinic acid, a catabolite of tryptophan, is an effective precursor of this compound [, ]. Acetate and glycerol are also incorporated into this compound, while bicarbonate is poorly utilized [, ].

Q8: How does this compound affect osmoregulation in marine organisms?

A8: As an osmolyte, this compound helps maintain cell volume and function under osmotic stress. Its intracellular concentration may increase in response to hyperosmotic conditions, such as those experienced in high salinity environments [, , ].

Q9: Can this compound be used as a biomarker?

A9: Lower concentrations of this compound in serum have been associated with unhealthy whale sharks (Rhincodon typus) compared to healthy individuals, suggesting it could potentially be a biomarker of health status in this species [].

Q10: What is the environmental fate of this compound?

A10: While specific degradation pathways for this compound are not fully understood, being a relatively small and polar molecule, it is expected to be readily biodegraded in the marine environment.

Q11: How is this compound typically extracted and quantified?

A11: this compound can be extracted from biological samples using various solvents, including water, methanol, and ethanol [, , ]. Quantification is typically achieved using chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with various detectors like UV-Vis or mass spectrometry (MS) [, , , ]. Polarographic methods have also been employed for its determination [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。